molecular formula C20H26O5 B016027 Sculponeatin K CAS No. 477529-70-7

Sculponeatin K

Cat. No.: B016027
CAS No.: 477529-70-7
M. Wt: 346.4 g/mol
InChI Key: ZNIKODHXEGJBEP-JIHJFMGJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Ultrasound-Assisted Extraction: This method involves using ultrasound waves to enhance the extraction efficiency of beta-Asarone from the rhizomes of Acorus calamus.

    High-Pressure Semi-Preparative Liquid Chromatography: This method involves preparing the volatile oil from Acorus tatarinowii Schott and refining and purifying beta-Asarone using a solvent composed of methanol and water.

Industrial Production Methods: : The industrial production of beta-Asarone typically involves the extraction of the compound from plant sources using solvent extraction techniques. The extracted compound is then purified using chromatographic methods to obtain high-purity beta-Asarone .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Beta-Asarone undergoes oxidation reactions, which can lead to the formation of various oxidized products.

    Reduction: Reduction reactions can convert beta-Asarone into different reduced forms.

    Substitution: Beta-Asarone can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used in the oxidation of beta-Asarone include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.

    Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Beta-Asarone has a wide range of scientific research applications, including:

Mechanism of Action

Beta-Asarone exerts its effects through various molecular targets and pathways:

Properties

IUPAC Name

(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKODHXEGJBEP-JIHJFMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sculponeatin K
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Sculponeatin K
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Sculponeatin K
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Customer
Q & A

A: The discovery of Sculponeatin K and other diterpenoids in Isodon sculponeatus [] contributes to the growing body of knowledge regarding the chemical constituents of this plant. Isodon species are known to be a rich source of diterpenoids, many of which exhibit biological activities like anti-tumor, anti-inflammatory, and antiviral properties. Further research on the isolated compounds, including this compound, is necessary to explore their potential medicinal applications and understand their mechanisms of action.

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